molecular formula C8H7NO2S B1475459 (5-(Thiophen-2-yl)isoxazol-4-yl)methanol CAS No. 1893134-86-5

(5-(Thiophen-2-yl)isoxazol-4-yl)methanol

Cat. No. B1475459
M. Wt: 181.21 g/mol
InChI Key: XLJBDPDXFLRYBL-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-4-yl)methanol, also known as 5-TIM, is an organosulfur compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that is synthesized from the reaction between thiophenol and isocyanic acid, and has been found to have a wide range of biological and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds involving thiophene and isoxazole rings have been explored in scientific research. For example, Shahana and Yardily (2020) synthesized novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, characterized by UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The study utilized density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation, highlighting the structural changes due to the substitution of electron-withdrawing groups and investigating the thermodynamic stability and reactivity of these compounds. The molecular docking study carried out aimed to understand the antibacterial activity of the compound, showcasing the intersection of theoretical chemistry and practical applications in antibacterial research (Shahana & Yardily, 2020).

Anticancer Activity

Research on thiophene-quinoline derivatives synthesized using a click chemistry approach revealed their potential anticancer activity. Othman et al. (2019) reported the synthesis of isoxazolyl, triazolyl, and phenyl based 3-thiophen-2-yl-quinoline derivatives, including a synthon like (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol. These derivatives were evaluated for their anticancer activity against a panel of human cancer cell lines, identifying potent cytotoxic agents against HeLa and MCF-7 cell lines. The study provides valuable insight into the development of new anticancer therapies (Othman et al., 2019).

Corrosion Inhibition

Khezri et al. (2020) investigated the inhibitory effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper corrosion in sulfuric acid solution. Through electrochemical techniques and quantum chemical calculations, the study demonstrated the compound's efficiency in reducing corrosion rate, attributed to its adsorption on the copper surface. This research highlights the potential of isoxazole derivatives in corrosion inhibition, a critical area for industrial applications (Khezri et al., 2020).

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-6-4-9-11-8(6)7-2-1-3-12-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJBDPDXFLRYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
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(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
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(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
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(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
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(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
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(5-(Thiophen-2-yl)isoxazol-4-yl)methanol

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